molecular formula C34H32CoN4O4 B10772224 Cobalt protoporphyrin IX

Cobalt protoporphyrin IX

Cat. No. B10772224
M. Wt: 619.6 g/mol
InChI Key: AQTFKGDWFRRIHR-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cobalt protoporphyrin IX is a metalloporphyrin compound where cobalt is coordinated within the protoporphyrin IX macrocycle. Porphyrins are macrocyclic compounds essential for various biological functions, including oxygen transport and photosynthesis. This compound is known for its ability to induce heme oxygenase-1, an enzyme that degrades heme into biliverdin, carbon monoxide, and free iron .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cobalt protoporphyrin IX typically involves the insertion of cobalt into the protoporphyrin IX macrocycle. This can be achieved through various methods, including:

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Cobalt protoporphyrin IX undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various cobalt(III) and cobalt(II) complexes, depending on the reaction conditions and reagents used .

Mechanism of Action

Cobalt protoporphyrin IX exerts its effects primarily through the induction of heme oxygenase-1. This enzyme catalyzes the degradation of heme into biliverdin, carbon monoxide, and free iron. The induction of heme oxygenase-1 leads to various biological effects, including anti-inflammatory and cytoprotective effects . The molecular targets and pathways involved include the activation of the Nrf2/HO-1 axis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cobalt protoporphyrin IX is unique in its ability to induce heme oxygenase-1, which sets it apart from other metalloporphyrins. This property makes it a valuable tool in studying heme metabolism and its potential therapeutic applications .

properties

Molecular Formula

C34H32CoN4O4

Molecular Weight

619.6 g/mol

IUPAC Name

3-[18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoic acid;cobalt(2+)

InChI

InChI=1S/C34H34N4O4.Co/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);/q;+2/p-2

InChI Key

AQTFKGDWFRRIHR-UHFFFAOYSA-L

Canonical SMILES

CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C=C)C)CCC(=O)O)CCC(=O)O.[Co+2]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.